Methanesulfinic acid

概要

説明

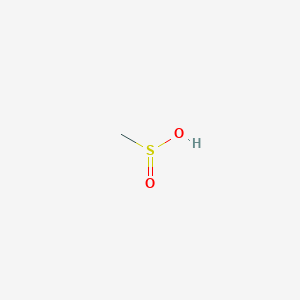

Methanesulfinic acid is an organosulfur compound with the chemical formula CH4O2S. It is a colorless liquid that is soluble in water and various organic solvents. This compound is known for its strong acidic properties and is used in various chemical reactions and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: Methanesulfinic acid can be synthesized through several methods:

Oxidation of Dimethyl Sulfide: One common method involves the oxidation of dimethyl sulfide using oxidizing agents such as hydrogen peroxide or nitric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.

Reduction of Methanesulfonic Acid: Another method involves the reduction of methanesulfonic acid using reducing agents like sodium borohydride. This method requires careful control of reaction conditions to prevent over-reduction.

Industrial Production Methods:

Catalytic Oxidation: Industrially, this compound can be produced through the catalytic oxidation of dimethyl sulfide. This process involves the use of catalysts such as vanadium pentoxide and occurs at elevated temperatures.

Electrochemical Methods: Electrochemical oxidation of dimethyl sulfide in the presence of suitable electrolytes can also yield this compound. This method is advantageous due to its high efficiency and environmentally friendly nature.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form methanesulfonic acid. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: It can be reduced to form methanethiol or dimethyl sulfide using reducing agents like sodium borohydride.

Substitution: this compound can participate in substitution reactions where the sulfinic group is replaced by other functional groups. For example, reaction with alkyl halides can yield sulfinic esters.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate, nitric acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Reaction Conditions: Controlled temperature and pressure, use of solvents like water or organic solvents.

Major Products:

Oxidation Products: Methanesulfonic acid.

Reduction Products: Methanethiol, dimethyl sulfide.

Substitution Products: Sulfinic esters.

科学的研究の応用

Methanesulfinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation and reduction reactions. It is also employed in the preparation of sulfinic esters and other sulfur-containing compounds.

Biology: this compound is used in studies involving sulfur metabolism and enzymatic reactions involving sulfur compounds.

Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing, particularly in the development of new drugs and treatments.

Industry: It is used in the production of various chemicals, including pharmaceuticals, agrochemicals, and specialty chemicals. Its strong acidic properties make it useful in catalysis and other industrial processes.

作用機序

Methanesulfinic acid exerts its effects through various mechanisms:

Acid-Base Reactions: As a strong acid, it can donate protons to various substrates, facilitating acid-catalyzed reactions.

Redox Reactions: It can participate in redox reactions, either as an oxidizing or reducing agent, depending on the reaction conditions.

Molecular Targets and Pathways: this compound can interact with enzymes and other proteins involved in sulfur metabolism, influencing various biochemical pathways.

類似化合物との比較

Methanesulfinic acid can be compared with other similar compounds, such as:

Methanesulfonic Acid: Methanesulfonic acid is a stronger acid and more stable than this compound. It is widely used in industrial applications and as a catalyst in organic synthesis.

Methanethiol: Methanethiol is a sulfur-containing compound with a similar structure but different chemical properties. It is a gas at room temperature and has a strong odor.

Dimethyl Sulfide: Dimethyl sulfide is another sulfur-containing compound that is used as a precursor in the synthesis of this compound. It is a volatile liquid with a characteristic odor.

Uniqueness of this compound: this compound is unique due to its intermediate oxidation state and its ability to participate in both oxidation and reduction reactions. Its strong acidic properties and solubility in various solvents make it a versatile reagent in chemical synthesis and industrial applications.

生物活性

Methanesulfinic acid (MSIA), a sulfur-containing organic compound, has garnered attention due to its biological activities and potential applications in various fields, including medicine and environmental science. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in treating infections, and its role in atmospheric chemistry.

This compound is characterized by the chemical formula and is a weak acid with a pKa value around 1.9. It is often considered a precursor to methanesulfonic acid (MSA), which is more stable and has been widely studied for its environmental significance and industrial applications.

Oxidation Reactions

Research has shown that MSIA can undergo oxidation reactions, particularly with ozone (O₃) and hydroxyl radicals (OH). The oxidation process leads to the formation of MSA, which has significant implications for atmospheric chemistry and potentially for biological systems:

- Mechanism : The reaction of MSIA with OH radicals can proceed through two primary pathways:

The efficiency of these pathways is temperature-dependent, influencing the overall yield of MSA from MSIA oxidation.

Antimicrobial Activity

A notable application of this compound is its use as a topical agent against bacterial biofilms. A study evaluated a formulation containing this compound for its efficacy against biofilms formed by Pseudomonas aeruginosa and Staphylococcus aureus. The findings revealed that:

- Efficacy : A 30-second exposure to the topical agent resulted in complete eradication of viable cells in vitro across multiple models, with statistically significant reductions in colony-forming units (CFUs) .

- Mechanism of Action : The hygroscopic nature of MSA leads to desiccation of microbial cells, disrupting their membrane integrity and viability .

Environmental Impact

This compound plays a crucial role in atmospheric chemistry, particularly in the oxidation of dimethyl sulfide (DMS), which contributes to cloud condensation nuclei formation. This process is vital for understanding climate dynamics:

- Atmospheric Reactions : DMS is oxidized by OH radicals and O₃, leading to the formation of MSA. This reaction pathway is essential for predicting the production rates of sulfur compounds in the atmosphere .

- Temperature Influence : Studies indicate that lower temperatures enhance gas-phase production rates of MSA from DMS oxidation, highlighting the significance of environmental conditions on sulfur cycle dynamics .

Topical Application Study

A clinical evaluation was conducted using a this compound-based gel formulation on chronic wounds infected with biofilm-forming bacteria. Key results included:

| Bacterial Strain | Log Reduction (CFU/mm²) | Statistical Significance |

|---|---|---|

| Pseudomonas aeruginosa | 5.55 ± 0.4 | p < 0.0001 |

| Staphylococcus aureus | 6.74 ± 1.5 | p < 0.0001 |

The study demonstrated that this compound effectively disrupts biofilm architecture, leading to significant reductions in bacterial viability .

Oxidation Mechanism Study

A theoretical investigation into the oxidation mechanisms of MSIA revealed that approximately 30% of MSIA reacts via pathways leading to CH₃ radical formation under certain conditions, indicating its potential reactivity in both atmospheric and biological contexts .

化学反応の分析

Oxidation Reactions

The oxidation of methanesulfinic acid can occur through various pathways, primarily involving reactions with ozone and hydroxyl radicals.

Formation of Methanesulfonic Acid

This compound can undergo disproportionation reactions leading to the formation of methanesulfonic acid and other byproducts. The radical species generated during these reactions are crucial for understanding the kinetics and mechanisms involved .

Rate Constants and Activation Energies

The kinetics of this compound reactions have been studied extensively, yielding valuable data on rate constants and activation energies:

-

Oxidation by Hydroxyl Radicals : The rate constant for the oxidation reaction is estimated at .

-

Temperature Dependence : The formation of sulfonate esters from this compound shows a strong temperature dependence, with activation energies measured under various conditions (e.g., 70 °C) allowing predictive modeling for sulfonate formation rates .

Table of Reaction Data

| Reaction Type | Reactants | Products | Rate Constant | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| Oxidation by Ozone | This compound + Ozone | Methanesulfonic Acid | Variable (path-dependent) | 13.02 (most favorable path) |

| Oxidation by Hydroxyl Radicals | This compound + OH | Methyl Radical + Bisulfite | Not specified | |

| Electrochemical Synthesis | Methane + Oleum | Methanesulfonic Acid | High selectivity observed | Not specified |

Atmospheric Implications

This compound plays a significant role in atmospheric chemistry, particularly in the oxidation processes that lead to cloud condensation nuclei formation. Its oxidation products, mainly methanesulfonic acid, are crucial for understanding climate dynamics influenced by dimethyl sulfide emissions from marine environments .

特性

IUPAC Name |

methanesulfinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O2S/c1-4(2)3/h1H3,(H,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNEFVTBPCXGIRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20277-69-4 (hydrochloride salt) | |

| Record name | Methanesulfinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50170227, DTXSID80902396 | |

| Record name | Methanesulfinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_1638 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80902396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17696-73-0 | |

| Record name | Methanesulfinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17696-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。